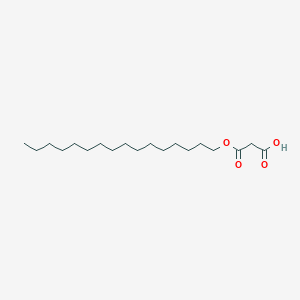

Cetyl malonate

説明

Cetyl malonate, a dialkyl ester of malonic acid, features a cetyl group (C₁₆H₃₃) esterified to the malonate backbone. This structure confers high hydrophobicity, making it distinct from shorter or branched-chain malonate esters. This compound is primarily explored in prodrug design and organic synthesis due to its enhanced membrane permeability and stability .

特性

CAS番号 |

1002-58-0 |

|---|---|

分子式 |

C19H36O4 |

分子量 |

328.5 g/mol |

IUPAC名 |

3-hexadecoxy-3-oxopropanoic acid |

InChI |

InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-19(22)17-18(20)21/h2-17H2,1H3,(H,20,21) |

InChIキー |

VKLSLWCRDBMTKB-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCOC(=O)CC(=O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

セチルマロネートは、マロン酸エステルのアルキル化によって合成できます。このプロセスには、エタノール中のナトリウムエトキシドなどの強塩基を使用してマロン酸エステルを脱プロトン化し、エノラートイオンを形成することが含まれます。 このエノラートイオンはその後、セチルブロミドとの求核置換反応を起こし、セチルマロネートが生成されます .

工業生産方法

セチルマロネートの工業生産は、通常、同じ合成経路に従いますが、より大規模です。反応条件は、高収率と純度を確保するために最適化されています。 連続フローリアクターと自動システムの使用は、反応条件の一貫性を維持し、生産プロセスを効率的にスケールアップするのに役立ちます .

化学反応の分析

Nucleophilic Substitution

Cetyl malonate can undergo further alkylation if deprotonated again to form an enolate, though steric hindrance from the bulky cetyl group may affect reactivity. The enolate generated can react with alkyl halides to form dialkylated derivatives, though this is less common due to the size of the cetyl substituent .

Hydrolysis

Hydrolysis of this compound under acidic or basic conditions converts the ester groups into carboxylic acids. For example:

-

Saponification (Basic Hydrolysis) :

Subsequent acidification yields a dicarboxylic acid with a cetyl chain .

Decarboxylation

Heating the hydrolyzed dicarboxylic acid induces decarboxylation , removing one carboxyl group to form a substituted acetic acid . This step is thermally driven and results in a chain-extended carboxylic acid .

Stability

This compound is stable under normal conditions but decomposes upon prolonged heating or exposure to strong acids/bases.

Reaction Conditions and Products

The following table summarizes the key reactions of this compound:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | Sodium ethoxide, alkyl halide | Dialkylated this compound |

| Hydrolysis | Acidic or basic conditions (e.g., HCl, NaOH) | Dicarboxylic acid with cetyl chain |

| Decarboxylation | Heat (elevated temperature) | Substituted acetic acid |

Stability and Handling

This compound decomposes under harsh conditions (e.g., prolonged heating, strong acids/bases), necessitating careful storage and controlled reaction environments.

科学的研究の応用

Cetyl malonate has various applications in scientific research:

作用機序

類似の化合物との比較

類似の化合物

ジエチルマロネート: 有機合成で使用される別のマロン酸エステル.

ジメチルマロネート: ジエチルマロネートに似ていますが、エチル基の代わりにメチル基があります.

アセト酢酸エステル: 反応性で似ていますが、カルボン酸の代わりにケトンを形成します.

独自性

セチルマロネートは、長いセチル鎖のために独特です。この鎖は、他のマロン酸エステルとは異なる物理的および化学的特性を与えます。 これは、疎水性と長鎖アルキル基が必要な用途に特に役立ちます.

類似化合物との比較

Hydrophobicity and Partition Coefficients (CLogP)

The octanol-water partition coefficient (CLogP) is critical for assessing cellular uptake. highlights that increasing alkyl chain length elevates hydrophobicity:

Table 1: Hydrophobicity and Hydrolysis Rates of Malonate Esters

Hydrolysis Kinetics

Hydrolysis rates determine malonate release in biological systems:

- Electron-withdrawing substituents (e.g., MAM, MTF): Rapid hydrolysis (half-life <1 hour at pH 8) via base-catalyzed mechanisms .

- Alkyl esters (DMM, DBM) : Slow hydrolysis (half-life >24 hours at pH 7.2) due to electron-donating groups. This compound, with its long alkyl chain, is expected to hydrolyze even slower, making it suitable for sustained release .

Prodrug Design

- Tuned esters (MAM, MTF) : Rapid hydrolysis enables acute malonate delivery for cardiac ischemia protection .

- This compound : High hydrophobicity improves tissue penetration but may require enzymatic activation (e.g., esterases) for efficacy .

Key Research Findings and Contradictions

- Hydrophobicity vs. Hydrolysis : While longer chains (e.g., cetyl) enhance membrane permeability, they may reduce enzymatic hydrolysis efficiency, conflicting with prodrug goals requiring timely release .

- Dopaminergic Effects : DMM and malonate induce striatal dopamine release, exacerbating ROS-mediated toxicity . This compound’s impact on dopamine dynamics remains unexplored.

Q & A

Q. Basic Research Focus

- Titration : Use bromocresol green indicator in acetic acid medium. Accuracy: ±2% for malonate in carbonate-contaminated samples .

- HPLC-MS : C18 column with ESI⁻ mode (m/z 285 [M-H]⁻). Validate with spiked recovery tests (95–105% in serum) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。